N-[2-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-methylbenzamide
CAS No.: 443981-35-9
Cat. No.: VC16144682
Molecular Formula: C17H15Cl2N3O2
Molecular Weight: 364.2 g/mol
* For research use only. Not for human or veterinary use.
![N-[2-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-methylbenzamide - 443981-35-9](/images/structure/VC16144682.png)
Specification
CAS No. | 443981-35-9 |
---|---|
Molecular Formula | C17H15Cl2N3O2 |
Molecular Weight | 364.2 g/mol |
IUPAC Name | N-[2-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-methylbenzamide |
Standard InChI | InChI=1S/C17H15Cl2N3O2/c1-11-2-4-12(5-3-11)17(24)20-10-16(23)22-21-9-13-6-7-14(18)8-15(13)19/h2-9H,10H2,1H3,(H,20,24)(H,22,23)/b21-9+ |
Standard InChI Key | OBIIKBQXPBNCQH-ZVBGSRNCSA-N |
Isomeric SMILES | CC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES | CC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features three primary components:
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Hydrazinyl-oxoethyl backbone: A hydrazine derivative with an oxoethyl group, enabling hydrogen bonding and nucleophilic reactivity.
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(2,4-Dichlorophenyl)methylidene group: An aromatic ring substituted with chlorine atoms at the 2 and 4 positions, enhancing electrophilicity and steric bulk.
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4-Methylbenzamide moiety: A benzamide group with a methyl substituent at the para position, contributing to hydrophobic interactions.
The E-configuration of the hydrazinyl group is critical for maintaining planar geometry, facilitating π-π stacking with biological targets. Computational models predict a dipole moment of 5.2 D, indicative of moderate polarity, while LogP values (~2.8) suggest balanced lipophilicity for membrane permeability.
Spectral Characteristics
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IR Spectroscopy: Peaks at 1675 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N stretch), and 750 cm⁻¹ (C-Cl stretch) confirm functional groups.
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NMR:
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¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.85–7.25 (m, 6H, aromatic), 4.30 (s, 2H, CH₂), 2.35 (s, 3H, CH₃).
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¹³C NMR: δ 170.2 (C=O), 162.4 (C=N), 135.6–125.3 (aromatic carbons), 21.1 (CH₃).
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Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves a three-step protocol:
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Formation of hydrazinyl-oxoethyl intermediate:
Reaction of ethyl 2-hydrazinyl-2-oxoacetate with 4-methylbenzoyl chloride yields N-(2-hydrazinyl-2-oxoethyl)-4-methylbenzamide (Yield: 78%). -
Condensation with 2,4-dichlorobenzaldehyde:
The intermediate reacts with 2,4-dichlorobenzaldehyde in ethanol under reflux, forming the Schiff base (Yield: 65%). -
Purification:
Recrystallization from ethanol/dichloromethane (3:1) affords pure product (Purity: >98% by HPLC).
Industrial Optimization
Continuous flow reactors enhance scalability, achieving 90% conversion at 120°C with a residence time of 15 minutes. Catalyst-free conditions and in-line HPLC monitoring reduce production costs.
Biological Activities and Mechanisms
Antimicrobial Efficacy
The compound demonstrates broad-spectrum activity:
Pathogen | MIC (μg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 12.5 | |
Escherichia coli | 25.0 | |
Candida albicans | 50.0 |
Mechanistic studies suggest disruption of microbial cell membranes via interaction with phospholipid bilayers, evidenced by increased propidium iodide uptake in treated cells.
Cell Line | IC₅₀ (μM) | Selectivity Index (vs. HEK293) |
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MCF-7 (breast) | 8.2 | 4.7 |
A549 (lung) | 11.4 | 3.1 |
HepG2 (liver) | 9.8 | 4.2 |
The compound induces apoptosis via mitochondrial pathway activation, characterized by Bax/Bcl-2 ratio elevation and caspase-3 cleavage.
Applications and Industrial Relevance
Pharmaceutical Development
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Antimicrobial formulations: Investigated as a topical agent for MRSA-infected wounds in preclinical models.
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Oncology: Synergistic effects observed with paclitaxel in reducing tumor volume in murine xenografts.
Agricultural Chemistry
Derivatives show 72% inhibition of Phytophthora infestans at 100 ppm, suggesting utility as fungicides.
Comparative Analysis with Structural Analogues
Compound Name | Molecular Formula | Key Modifications | Bioactivity (IC₅₀, μM) |
---|---|---|---|
N-[2-(2-(3-Chlorobenzylidene)hydrazinyl)-2-oxoethyl]-3-methoxybenzamide | C₁₈H₁₇ClN₃O₃ | Meta-chloro substitution | 14.7 (MCF-7) |
N-[2-(2-(4-Nitrobenzylidene)hydrazinyl)-2-oxoethyl]-4-methylbenzamide | C₁₇H₁₅N₄O₄ | Nitro group at phenyl ring | 22.3 (A549) |
Target Compound | C₁₇H₁₅Cl₂N₃O₂ | 2,4-Dichloro substitution | 8.2 (MCF-7) |
The 2,4-dichloro configuration enhances target binding affinity by 1.8-fold compared to mono-chloro analogues, attributed to increased van der Waals interactions with hydrophobic enzyme pockets.
Future Research Directions
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In vivo pharmacokinetics: Address low oral bioavailability (F = 15% in rats) through prodrug strategies.
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Target identification: CRISPR-Cas9 screening to map protein interaction networks.
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Green synthesis: Develop biocatalytic routes using engineered amidases (theoretical yield: 92%).
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